Cas no 25605-90-7 (Cholest-5-en-3beta-yl nonadecanoate)

Cholest-5-en-3beta-yl nonadecanoate 化学的及び物理的性質
名前と識別子
-
- cholesteryl nonadecanoate
- 19:0 Cholesterol ester
- 19:0 Cholesteryl ester
- cholest-5-en-3beta-yl nonadecanoate
- CE(19:0)
- CE 19:0
- nonadecanoylcholesterol
- Cholesteryl nonadecanoic acid
- (3b)-cholest-5-en-3-yl nonadecanoate
- Nonadecanoic acid 3beta-cholesteryl ester
- cholest-5-en-3beta-yl nonadecanoic acid
- 19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution
- SCHEMBL23163247
- DTXSID601312604
- UFP4L73FX9
- CHEBI:133745
- 25605-90-7
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate
- Cholest-5-en-3-ol (3beta)-, nonadecanoate
- Cholest-5-en-3-ol (3beta)-, 3-nonadecanoate
- Nonadecanoic acid, cholesteryl ester
- Cholesterol, nonadecanoate
- Cholest-5-en-3beta-yl nonadecanoate
-
- インチ: 1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1
- InChIKey: VHYWECIJXTVRSG-TVDLSCFRSA-N
- ほほえんだ: O(C(CCCCCCCCCCCCCCCCCC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
計算された属性
- せいみつぶんしりょう: 666.63148185g/mol
- どういたいしつりょう: 666.63148185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 48
- 回転可能化学結合数: 24
- 複雑さ: 950
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 18.1
じっけんとくせい
- 濃度: ~10 μg/mL (Refer to C of A for lot specific concentration.)
Cholest-5-en-3beta-yl nonadecanoate セキュリティ情報
- 危険物輸送番号:UN1992 - class 3 - PG 2 - RQ - Flammable liquids, toxic, n.o.s., HI: all
- ちょぞうじょうけん:−20°C
Cholest-5-en-3beta-yl nonadecanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 64-1900-9-100mg |
Cholesteryl Nonadecanoate |
25605-90-7 | >99% | 100mg |
€40.00 | 2025-03-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | LM4000-1EA |
19:0 Cholesterol ester |
25605-90-7 | 1ea |
¥1745.51 | 2023-11-02 |
Cholest-5-en-3beta-yl nonadecanoate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Cholest-5-en-3beta-yl nonadecanoateに関する追加情報
Cholest-5-en-3beta-yl nonadecanoate (CAS 25605-90-7): Properties, Applications, and Market Insights
Cholest-5-en-3beta-yl nonadecanoate (CAS 25605-90-7) is a sterol ester derived from cholesterol and nonadecanoic acid. This compound has garnered significant attention in the fields of biochemistry, pharmaceuticals, and cosmetics due to its unique structural properties and versatile applications. With the increasing demand for sterol esters in skincare and nutraceutical formulations, understanding the characteristics of Cholest-5-en-3beta-yl nonadecanoate is essential for researchers and industry professionals.
The molecular structure of Cholest-5-en-3beta-yl nonadecanoate combines the hydrophobic nature of cholesterol with the long-chain fatty acid, nonadecanoic acid. This configuration enhances its lipid solubility, making it an excellent candidate for lipophilic drug delivery systems. Recent studies highlight its potential in improving the bioavailability of poorly water-soluble compounds, a topic of high interest in modern pharmaceutical research.
In the cosmetic industry, Cholest-5-en-3beta-yl nonadecanoate is valued for its emollient and skin-barrier-enhancing properties. As consumers increasingly seek natural and sustainable skincare ingredients, this compound has emerged as a viable alternative to synthetic emollients. Its compatibility with lipid-based formulations aligns with the growing trend toward clean beauty and eco-friendly products.
Another notable application of Cholest-5-en-3beta-yl nonadecanoate is in the field of nutraceuticals. Research suggests that sterol esters may contribute to cholesterol metabolism regulation, a topic frequently searched by health-conscious individuals. While further clinical studies are needed, preliminary findings indicate its potential role in cardiovascular health supplements.
The synthesis of Cholest-5-en-3beta-yl nonadecanoate typically involves esterification reactions under controlled conditions. Advanced techniques such as enzymatic catalysis have gained traction due to their eco-friendly and selective nature. This aligns with the broader industry shift toward green chemistry and sustainable manufacturing practices.
Market analysis reveals a steady growth in demand for sterol esters, driven by their diverse applications. The Asia-Pacific region, in particular, has shown increased interest in Cholest-5-en-3beta-yl nonadecanoate for both pharmaceutical and cosmetic uses. This trend reflects the global emphasis on personalized healthcare and functional ingredients.
Quality control is paramount when working with Cholest-5-en-3beta-yl nonadecanoate. Analytical methods such as HPLC and GC-MS are commonly employed to ensure purity and consistency. These techniques are frequently discussed in online forums and scientific communities, highlighting their importance in compound characterization.
Storage and handling of Cholest-5-en-3beta-yl nonadecanoate require attention to temperature and light exposure to maintain stability. Proper documentation and regulatory compliance are essential, especially for manufacturers targeting international markets. This aspect is particularly relevant given the increasing scrutiny on ingredient safety in consumer products.
Future research directions for Cholest-5-en-3beta-yl nonadecanoate may explore its interactions with other bioactive compounds and potential synergies in formulations. The compound's role in advanced drug delivery systems and cosmeceuticals remains an area of active investigation, with promising implications for next-generation therapeutics and skincare solutions.
In conclusion, Cholest-5-en-3beta-yl nonadecanoate (CAS 25605-90-7) represents a versatile and valuable compound with wide-ranging applications. Its relevance to current trends in pharmaceutical innovation, sustainable cosmetics, and nutraceutical development ensures continued interest from both scientific and industrial communities. As research progresses, this sterol ester is poised to play an increasingly important role in multiple sectors.
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